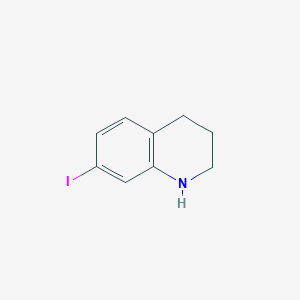

7-Iodo-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

7-Iodo-1,2,3,4-tetrahydroquinoline is an organic compound with the CAS Number: 939758-77-7 . It belongs to the class of organic compounds known as tetrahydroquinolines . The molecular weight of this compound is 259.09 .

Synthesis Analysis

The synthesis of tetrahydroquinolines often involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . Another method involves a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes .Molecular Structure Analysis

The molecular formula of this compound is C9H10IN . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique

pH-Regulated Asymmetric Transfer Hydrogenation

1,2,3,4-Tetrahydroquinolines, including derivatives like 7-Iodo-1,2,3,4-tetrahydroquinoline, are key structural elements in many natural products and have broad commercial applications. They are present in bioactive alkaloids and are required in pharmaceutical and agrochemical synthesis (Wang, Li, Wu, Pettman, & Xiao, 2009).

Synthesis Methods and Domino Reactions

This compound derivatives are synthesized using various methods, including molecular iodine-catalyzed domino reactions. These methods are significant in producing diverse chemical structures for potential pharmacological use (Lin, Cui, & Wang, 2006).

Electrophilic Ring Closure Reactions

The electrophilic ring closure reactions of ortho-Allylaniline systems lead to the formation of this compound derivatives, which are important in heterocyclic syntheses. These reactions are crucial for producing pharmacologically significant compounds (Raner & Ward, 1991).

Photoredox Catalysis

This compound derivatives serve as catalysts in photoredox catalysis. They are used in a variety of organic reactions, such as the aza-Henry reaction and C–H arylation, indicating their versatility in organic chemistry (Huang & Zhao, 2013).

NF-κB Inhibitors and Anticancer Agents

Certain derivatives of 1,2,3,4-tetrahydroquinoline, including this compound, have been identified as potent inhibitors of NF-κB transcriptional activity and exhibit cytotoxicity against various human cancer cell lines. This highlights their potential application in cancer therapy (Jo et al., 2016).

Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline derivatives play a significant role in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. They exhibit a range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and anti-HIV properties [(Sabale, Patel, & Kaur, 2013)](https://consensus.app/papers/1234tetrahydroquinoline-derivatives-significance-sabale/38a6811daa1a5578842a560f275ba21b/?utm_source=chatgpt).

Safety and Hazards

The safety information for 7-Iodo-1,2,3,4-tetrahydroquinoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 7-Iodo-1,2,3,4-tetrahydroquinoline is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.

Mode of Action

It is likely that the compound binds to the active site of the enzyme, potentially altering its function .

Biochemical Pathways

Given its target, it may influence the biosynthesis of norepinephrine and epinephrine, neurotransmitters involved in the body’s stress response .

Result of Action

Given its target, it may influence neurotransmitter levels, potentially affecting neurological function .

Propriétés

IUPAC Name |

7-iodo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRHKIDQDVOLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)I)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B3308676.png)

![Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-](/img/structure/B3308683.png)

![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308731.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308736.png)